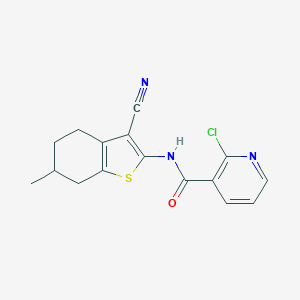
2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide is a chemical compound that has been synthesized for its potential as a drug candidate. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide is not fully understood. However, it is believed to act on various molecular targets, including enzymes and receptors involved in inflammation, pain, and cancer.
Biochemical and physiological effects:
2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also demonstrated anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis. In addition, it has shown potential as a treatment for neurodegenerative diseases by protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide in lab experiments include its potential as a drug candidate for various diseases and its ability to act on multiple molecular targets. However, its limitations include its unknown mechanism of action and the need for further studies to fully understand its potential as a treatment for different diseases.
Direcciones Futuras
For research on 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide include further studies on its mechanism of action, its potential as a treatment for neurodegenerative diseases, and its use in combination therapy with other drugs. Additionally, studies on its toxicity and safety in humans are needed to determine its potential as a drug candidate for clinical trials.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide has been studied for its potential as a drug candidate for various diseases. It has shown promising results in preclinical studies for its anti-inflammatory, analgesic, and anti-cancer properties. Its potential as a treatment for Alzheimer's disease and Parkinson's disease is also being investigated.
Propiedades
Fórmula molecular |
C16H14ClN3OS |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-9-4-5-10-12(8-18)16(22-13(10)7-9)20-15(21)11-3-2-6-19-14(11)17/h2-3,6,9H,4-5,7H2,1H3,(H,20,21) |
Clave InChI |
GLDRZDLJDNPWTR-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(N=CC=C3)Cl |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)
![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)
![2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246019.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246023.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B246024.png)
![4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246025.png)
![4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246026.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246030.png)